Methyl phenanthrene-9-carboxylate
Overview
Description
Methyl phenanthrene-9-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by a phenanthrene core with a carboxylate group at the 9th position and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenanthrene-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenanthrene with methyl orthoformate and cyclohexa-1,4-diene under irradiation, followed by hydrolysis . Another method includes the Claisen condensation of this compound with ethyl acetate, followed by scission of the resulting phenanthroylacetic ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl phenanthrene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-9,10-dione derivatives.
Reduction: Reduction reactions can yield phenanthrene-9-carboxylic acid.
Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed for nitration and sulfonation reactions.
Major Products
Oxidation: Phenanthrene-9,10-dione derivatives.
Reduction: Phenanthrene-9-carboxylic acid.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
Methyl phenanthrene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl phenanthrene-9-carboxylate involves its interaction with specific molecular targets and pathways. It can undergo photochemical reactions, forming cycloadducts with other aromatic compounds . These interactions can influence various biochemical processes and pathways, making it a valuable compound for studying molecular mechanisms in different contexts.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-9-carboxylic acid: Similar structure but lacks the methyl ester group.
Phenanthrene-9,10-dione: An oxidized derivative of phenanthrene.
9-Hydroxyphenanthrene: A hydroxylated derivative of phenanthrene.
Uniqueness
Its ability to form stable cycloadducts and undergo various chemical transformations makes it a versatile compound in synthetic and applied chemistry .
Properties
IUPAC Name |
methyl phenanthrene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXQWFLFUQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280591 | |
Record name | methyl phenanthrene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-49-8 | |
Record name | NSC17522 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl phenanthrene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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